Gmpsp Exhibits Drastically Reduced Spasmogenic Potency Compared to Parent [pGlu6]SP6-11
In a direct head-to-head comparison using the isolated guinea pig ileum (GPI) spasmogenic assay, the analog [pGlu6, N-Me Phe7]SP6-11 (IV), which is Gmpsp, demonstrated a significant drop in potency, retaining only 7% of the biological activity of the parent hexapeptide [pGlu6]SP6-11 [1].
| Evidence Dimension | Relative spasmogenic potency |
|---|---|
| Target Compound Data | 7% relative potency |
| Comparator Or Baseline | [pGlu6]SP6-11 (Parent compound, relative potency defined as 100%) |
| Quantified Difference | 93% reduction in potency |
| Conditions | Isolated guinea pig ileum (GPI) spasmogenic assay |
Why This Matters
This dramatic potency shift confirms Gmpsp is not a functional substitute for [pGlu6]SP6-11 and must be specifically procured for studies where this distinct activity profile is required.
- [1] Wormser, U., et al. (1990). Proteolytic resistance and biological activity of N-methylated analogs of [pGlu6] substance P6-11. Neuropeptides, 16(1), 41-49. View Source
